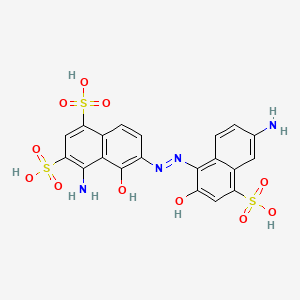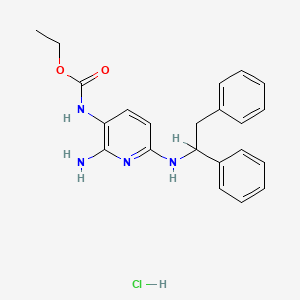
1,5-Bis(o-nitroanilino)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis-(o-nitroanilino)anthraquinone is a heterocyclic organic compound with the molecular formula C26H16N4O6 and a molecular weight of 480.428 g/mol . It is known for its vibrant color and is often used in the dye and pigment industry. The compound is characterized by the presence of two nitroanilino groups attached to the anthraquinone core, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of anthraquinone with concentrated nitric acid and sulfuric acid at low temperatures (between -20°C and 15°C) to form dinitroanthraquinone . This intermediate is then reacted with o-nitroaniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of 1,5-Bis-(o-nitroanilino)anthraquinone follows similar synthetic routes but on a larger scale. The process involves the use of batch or continuous production methods, utilizing general chemical equipment. The reaction conditions are optimized to ensure high yield and purity of the product while minimizing the use of hazardous reagents and reducing waste .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis-(o-nitroanilino)anthraquinone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: The anthraquinone core can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other catalytic systems.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles.
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Major Products
The major products formed from these reactions include various substituted anthraquinones and reduced derivatives, which have applications in different fields such as dyes, pigments, and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
1,5-Bis-(o-nitroanilino)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and dyes.
Medicine: Explored for its role in drug development, particularly in the design of anticancer agents.
Wirkmechanismus
The mechanism of action of 1,5-Bis-(o-nitroanilino)anthraquinone, particularly in its biological applications, involves the interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerases, which are essential for DNA unwinding . This leads to the inhibition of cancer cell proliferation and induces apoptosis. Additionally, the compound’s nitro groups can generate reactive oxygen species (ROS), contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
1,5-Bis-(o-nitroanilino)anthraquinone can be compared with other anthraquinone derivatives such as:
1,8-Dinitroanthraquinone: Similar in structure but with nitro groups at different positions, leading to different chemical properties and applications.
1,5-Diaminoanthraquinone: The reduced form with amino groups instead of nitro groups, used in different industrial applications.
1,5-Dihydroxyanthraquinone: Another derivative with hydroxyl groups, known for its use in dye synthesis and as a precursor for other compounds.
The uniqueness of 1,5-Bis-(o-nitroanilino)anthraquinone lies in its specific substitution pattern, which imparts distinct chemical reactivity and makes it suitable for specialized applications in dyes, pigments, and pharmaceuticals .
Eigenschaften
CAS-Nummer |
21982-51-4 |
|---|---|
Molekularformel |
C26H16N4O6 |
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
1,5-bis(2-nitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H16N4O6/c31-25-16-8-6-12-20(28-18-10-2-4-14-22(18)30(35)36)24(16)26(32)15-7-5-11-19(23(15)25)27-17-9-1-3-13-21(17)29(33)34/h1-14,27-28H |
InChI-Schlüssel |
WOXKBZOCKBHPDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)

![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)


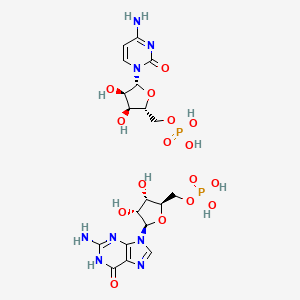

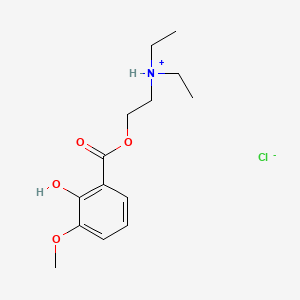

![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
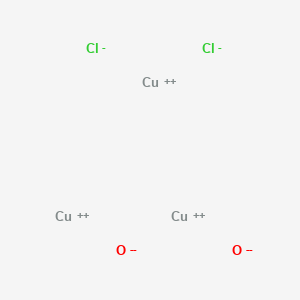
![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
